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Compound of Interest

Compound Name: Ac-Leu-Gly-OH

Cat. No.: B12099257

Get Quote

Methodology: Colorimetric Ninhydrin Assay (570 nm) Target Enzyme Class: Neutral

Metallopeptidases (EC 3.4.24.x) Substrate: N-Acetyl-L-Leucyl-Glycine (Ac-Leu-Gly-OH)[1][2]

[3][4][5][6]

Introduction & Scientific Principle
The "Silent Substrate" Mechanism
The core utility of Ac-Leu-Gly-OH lies in its chemical structure.[1] As an N-acetylated

dipeptide, it lacks a free primary amino group (

).[1] Consequently, it is "silent" (non-reactive) in the presence of Ninhydrin.

When a specific metallopeptidase hydrolyzes the peptide bond between Leucine and Glycine, it

liberates two products:

Ac-Leu-OH (N-acetyl-leucine): Remains "silent" (blocked N-terminus).[1]

H-Gly-OH (Glycine): Possesses a free primary

-amino group.[1]
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This liberation of Glycine triggers a reaction with Ninhydrin to form Ruhemann’s Purple,

measurable at 570 nm. The increase in absorbance is directly proportional to the molar quantity

of peptide bonds cleaved, providing a robust, self-validating kinetic readout.

Target Specificity
This substrate mimics the hydrophobic-glycine motifs (e.g., -Leu-Gly-) found abundantly in

collagen and bacterial cell wall peptides.[1] It is ideal for assaying:

Bacterial Neutral Proteases (e.g., Dispase, Thermolysin).[1]

Collagenases (specifically assessing peptidolytic rather than collagenolytic activity).[1]

Leucyl Endopeptidases.

Materials & Reagents
A. Substrate Preparation[1][7]

Compound: Ac-Leu-Gly-OH (MW: ~230.26 g/mol ).[1]

Stock Solution (50 mM): Dissolve 115 mg of Ac-Leu-Gly-OH in 10 mL of 50 mM Tris-HCl

(pH 7.5).

Note: If solubility is an issue, dissolve initially in a minimal volume (0.5 mL) of 0.1 M

NaOH, then dilute with buffer and adjust pH.

Storage: Aliquot and store at -20°C. Stable for 6 months.

B. Assay Buffer (Metalloprotease Optimized)
Metallopeptidases require divalent cations for stability and activity.[1]

Composition: 50 mM Tris-HCl, 5 mM

, pH 7.5.[1]

Critical: Avoid phosphate buffers (precipitates Ca²⁺) and chelators (EDTA/EGTA) which

irreversibly inhibit the enzyme.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://www.benchchem.com/product/b12099257/docs?utm_src=pdf-body#application-note-kinetic-profiling-of-neutral-metallopeptidases-using-ac-leu-gly-oh
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://www.benchchem.com/product/b12099257/docs?utm_src=pdf-body#application-note-kinetic-profiling-of-neutral-metallopeptidases-using-ac-leu-gly-oh
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Arg-Lys-Leu-Phe-Gly-OH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12099257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C. Detection Reagent (Ninhydrin)[1][6][8][9][10]
Reagent: 2% (w/v) Ninhydrin in Ethanol or Methyl Cellosolve.[1]

Buffer: Citrate Buffer (0.2 M, pH 5.0) containing

(stannous chloride) as a reducing agent to accelerate color development.[1]

Commercial Option: Ready-to-use Ninhydrin reagents are recommended for reproducibility.

[1]

Experimental Protocol
Workflow Diagram (DOT)
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Caption: Step-by-step workflow for the Ac-Leu-Gly-OH peptidase specificity assay.

Step-by-Step Procedure
Phase 1: Enzymatic Reaction

Setup: In microcentrifuge tubes, prepare the following reaction mix:

Test Sample: 100 µL Substrate Stock (50 mM) + 800 µL Assay Buffer + 100 µL Enzyme

Solution.

Blank (Control): 100 µL Substrate Stock + 900 µL Assay Buffer (No Enzyme).

Standard: 100 µL Glycine Standard (various concentrations) + 900 µL Assay Buffer.
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Incubation: Incubate at 37°C for 30 minutes (or optimized time point).

Termination: Stop the reaction by adding 100 µL of 10% TCA (Trichloroacetic acid) or heating

at 95°C for 5 minutes (if the enzyme is heat-labile and substrate is stable).

Phase 2: Ninhydrin Detection
Transfer 200 µL of the terminated reaction mixture to a fresh glass tube.

Add 1.0 mL of Ninhydrin Reagent.

Development: Place tubes in a boiling water bath (100°C) for 10–15 minutes. A deep purple

color will develop in positive samples.[1][6][7]

Cooling: Cool rapidly in an ice bath for 2 minutes.

Dilution (Optional): If absorbance is >1.5, dilute with 50% ethanol.

Measurement: Read Absorbance at 570 nm (A570) using a spectrophotometer.

Data Analysis & Calculations
A. Glycine Standard Curve
Generate a standard curve using Glycine (0–2 mM).[1] Plot Concentration (mM) vs. A570.

Calculate the slope (

) of the line:

.[1]

B. Calculating Activity
The activity is defined as micromoles of Glycine liberated per minute.

[1]
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Parameter Definition

Absorbance of the enzymatic reaction

Absorbance of the substrate-only control

Slope of Glycine Standard Curve (

)

Incubation Time (minutes)

Volume of enzyme added (mL)

C. Kinetic Constants ( , )
To determine specificity:

Vary substrate concentration ([S]: 0.5 mM to 10 mM).[1]

Measure initial velocity (

).[1]

Fit data to the Michaelis-Menten equation using non-linear regression.[1]

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

High Background in Blank
Substrate degradation or

contamination.[1]

Prepare fresh substrate.[1]

Ensure water is ammonia-free

(use 18 MΩ water).[1]

No Activity Enzyme inhibition.[1]

Remove EDTA/EGTA.[1]

Ensure

(5 mM) and

(10 µM) are present.[1]

Precipitation Substrate insolubility.[1]

Dissolve Ac-Leu-Gly-OH in

small volume of NaOH first.[1]

Keep final pH at 7.5.

Non-Linear Rates
Substrate depletion (>10%

hydrolysis).[1]

Reduce incubation time or

enzyme concentration.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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